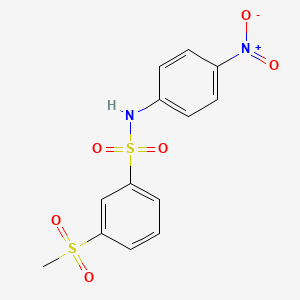
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a tetrahydropyran ring and a pyrazole ring. Tetrahydropyran is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . Pyrazole refers to a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, tetrahydropyran is a colourless volatile liquid .Applications De Recherche Scientifique
Microwave-Assisted Synthesis Applications
A study highlights the microwave-assisted synthesis of tetrazolyl pyrazole amides, indicating this method's efficiency in producing compounds with bactericidal, pesticidal, herbicidal, and antimicrobial activities (Hu et al., 2011). This approach offers a shorter reaction time compared to conventional methods, suggesting that microwave-assisted synthesis could be a valuable technique for exploring the properties and applications of similar compounds.
Antimicrobial Activity
Research on the synthesis of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives demonstrates their significant antimicrobial activity (Aytemi̇r et al., 2003). These findings suggest that structurally related compounds, including those containing pyrazole and pyran rings, could potentially serve as templates for developing new antimicrobial agents.
Pharmacological and Chemical Characterization
A detailed study on the synthesis and characterization of a research chemical closely related to synthetic cannabinoids provides insight into the pharmacological activities and potential applications of such compounds (McLaughlin et al., 2016). While the focus is on a different compound, the methodologies and analytical techniques described could be applicable to the investigation of N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-carboxamide.
DNA/Protein Interaction Studies
Ni(II) complexes with Schiff base ligands were studied for their interaction with DNA/proteins and their cytotoxicity, demonstrating the potential for compounds with similar structural features to interact with biological macromolecules and exhibit antitumor activities (Yu et al., 2017). This research avenue could be relevant for exploring the biological interactions and therapeutic potential of the compound .
Safety and Hazards
Propriétés
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c19-15(12-4-7-20-8-5-12)17-13-9-16-18(10-13)11-14-3-1-2-6-21-14/h9-10,12,14H,1-8,11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMBBNOESFSKFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

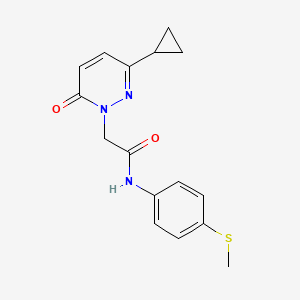

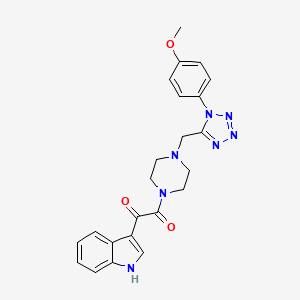
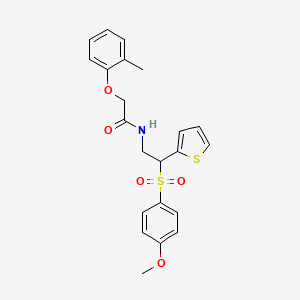

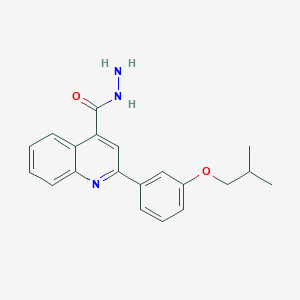
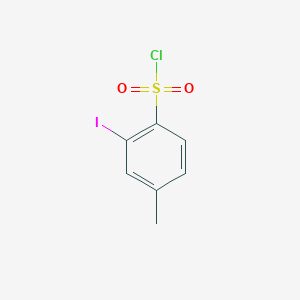
![2-(naphthalen-1-yl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2997035.png)
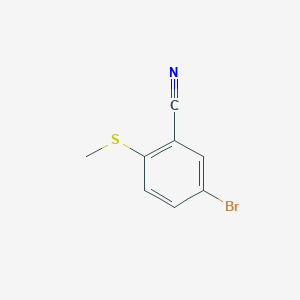
![4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2997039.png)
![3-(4-Chlorophenyl)sulfonyl-6-fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline](/img/structure/B2997041.png)


